molecular formula C20H23NO5S2 B4978321 [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate

Cat. No.: B4978321
M. Wt: 421.5 g/mol
InChI Key: XHIXFDTXAVGCSA-UHFFFAOYSA-N
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Description

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate is a complex organic compound that features a combination of functional groups, including an ethoxy group, a morpholine ring, a carbothioyl group, and a methylbenzenesulfonate moiety

Properties

IUPAC Name

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S2/c1-3-25-19-14-16(20(27)21-10-12-24-13-11-21)6-9-18(19)26-28(22,23)17-7-4-15(2)5-8-17/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIXFDTXAVGCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Ethoxy Group:

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with morpholine under basic conditions.

    Formation of the Carbothioyl Group: The carbothioyl group can be introduced through a thiocarbonylation reaction, where a suitable thiocarbonyl reagent reacts with the phenyl derivative.

    Sulfonation: The final step involves the sulfonation of the phenyl derivative with methylbenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbothioyl group, converting it to a thiol or a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Thiols, sulfides

    Substitution: Nitro derivatives, halogenated compounds, sulfonated derivatives

Scientific Research Applications

Chemistry

In chemistry, [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and morpholine ring can form hydrogen bonds with amino acid residues in proteins, while the carbothioyl group can interact with metal ions or other cofactors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets. This versatility makes it a valuable compound in various fields of research and industry.

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